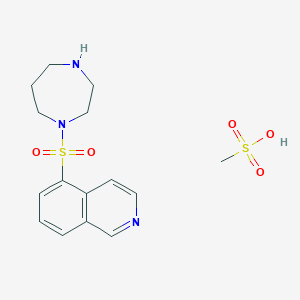
Otne-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Otne-13C3: , also known as ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3, is a stable isotope-labeled compound. It is a derivative of 2-methoxy-4-propylphenol, where three carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in research applications, especially in the fields of chemistry and biology, where it serves as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Otne-13C3 involves the incorporation of carbon-13 into the molecular structure of 2-methoxy-4-propylphenol. This process typically requires the use of carbon-13 labeled precursors and specialized reaction conditions to ensure the stable incorporation of the isotope. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research use .
Análisis De Reacciones Químicas
Types of Reactions: Otne-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The aromatic ring in this compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Otne-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Assists in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Otne-13C3 involves its use as a stable isotope tracer. By incorporating carbon-13 into the molecular structure, researchers can track the movement and transformation of the compound in various biological and chemical systems. This allows for detailed analysis of metabolic pathways, reaction mechanisms, and other processes at the molecular level .
Comparación Con Compuestos Similares
2-methoxy-4-propylphenol: The non-labeled version of Otne-13C3.
Carbon-13 labeled compounds: Other compounds labeled with carbon-13 for similar research purposes.
Uniqueness: this compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in tracing and quantitation studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Propiedades
Fórmula molecular |
C16H26O |
|---|---|
Peso molecular |
237.35 g/mol |
Nombre IUPAC |
1-[2,3-dimethyl-8,8-di((113C)methyl)-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/i3+1,4+1,15+1 |
Clave InChI |
FVUGZKDGWGKCFE-IWJIQKTPSA-N |
SMILES isomérico |
CC1CC2=C(CC1(C)C(=O)C)[13C](CCC2)([13CH3])[13CH3] |
SMILES canónico |
CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)

![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
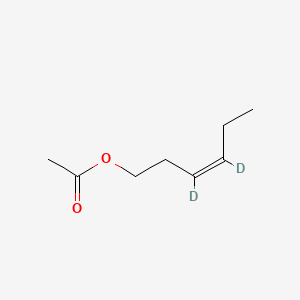
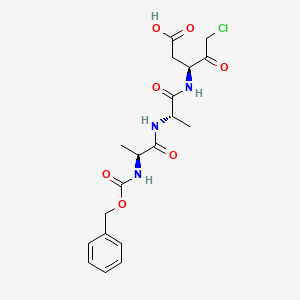
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)
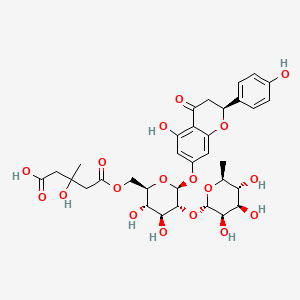

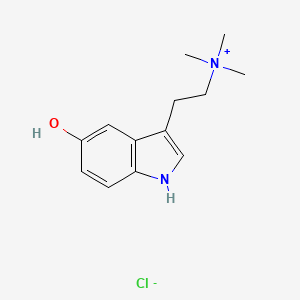
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)

![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
